molecular formula C26H38N6O7 B14247587 H-Ala-Ala-Ala-Ala-Pro-Phe-OH CAS No. 425369-18-2

H-Ala-Ala-Ala-Ala-Pro-Phe-OH

Cat. No.: B14247587
CAS No.: 425369-18-2
M. Wt: 546.6 g/mol
InChI Key: FWYLULFWVPPKHB-BGZMIMFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Ala-Ala-Pro-Phe-OH is a linear hexapeptide composed of four alanine (Ala) residues, followed by proline (Pro) and phenylalanine (Phe). This sequence confers unique structural and functional properties. The presence of multiple Ala residues contributes to flexibility, while the Pro-Phe motif may influence conformational stability and biological interactions.

Properties

CAS No.

425369-18-2

Molecular Formula

C26H38N6O7

Molecular Weight

546.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H38N6O7/c1-14(27)21(33)28-15(2)22(34)29-16(3)23(35)30-17(4)25(37)32-12-8-11-20(32)24(36)31-19(26(38)39)13-18-9-6-5-7-10-18/h5-7,9-10,14-17,19-20H,8,11-13,27H2,1-4H3,(H,28,33)(H,29,34)(H,30,35)(H,31,36)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1

InChI Key

FWYLULFWVPPKHB-BGZMIMFDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Ala-Pro-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Ala-Ala-Pro-Phe-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Amino acid substitution can be achieved using various coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives.

Scientific Research Applications

H-Ala-Ala-Ala-Ala-Pro-Phe-OH has a wide range of applications in scientific research:

    Chemistry: It is used in studies of peptide synthesis, structure-activity relationships, and peptide-based materials.

    Biology: The peptide is employed in research on protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

    Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: The peptide is utilized in the development of biomaterials, nanotechnology, and as a model compound in analytical techniques.

Mechanism of Action

The mechanism of action of H-Ala-Ala-Ala-Ala-Pro-Phe-OH involves its interaction with specific molecular targets and pathways. The presence of proline in the sequence can influence the peptide’s conformation and stability. The peptide may interact with enzymes, receptors, or other proteins, modulating their activity. For example, the peptide can inhibit or activate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Ala-Ala-Ala-Ala-Pro-Phe-OH with structurally related peptides:

Compound Name Molecular Formula Molecular Weight CAS Number LogP Solubility Key Features
This compound C₂₃H₃₆N₆O₇ 532.57 Not available ~1.2* Moderate (DMSO) Four Ala residues; Pro-Phe terminus
H-Ala-Phe-Pro-OH C₁₇H₂₃N₃O₄ 333.38 34327-70-3 -0.06 Aqueous buffers Shorter chain; Phe-Pro motif
H-Ala-Pro-Phe-OH C₁₇H₂₃N₃O₄ 333.39 94885-46-8 N/A Soluble in DMSO Ala-Pro-Phe sequence; lab use
H-ALA-PRO-ALA-OH C₁₁H₁₉N₃O₄ 257.29 61430-14-6 -0.06 Not specified Compact structure; low molecular weight
H-Ala-Ala-Pro-Ala-OH C₁₄H₂₄N₄O₅ 336.36 53620-20-5 N/A Not specified Ala-Ala-Pro-Ala sequence

*Estimated based on structural analogs.

Key Observations :

  • Chain Length and Hydrophobicity : The four Ala residues in the target compound increase its hydrophobicity (higher LogP) compared to shorter analogs like H-Ala-Phe-Pro-OH (LogP = -0.06) . This may enhance membrane permeability but reduce aqueous solubility.
  • Proline Influence : Proline introduces rigidity due to its cyclic structure. In this compound, the Pro-Phe terminus may stabilize specific conformations, as seen in studies of Ala-Pro peptides where cis/trans isomerism affects molecular interactions .

Conformational Stability

Evidence from NMR studies on H-(L-Ala)ₙ-L-Pro-OH (n = 1–3) reveals that the cis:trans ratio of the Ala-Pro peptide bond is influenced by solvent polarity, ionic strength, and protonation state . For this compound:

  • Deprotonation of the C-terminal carboxylic acid group may favor cis-Pro conformations, stabilized by intramolecular hydrogen bonding .

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